N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a pyridazine ring substituted with a 2,4-difluorophenyl group, an ethyl group, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.
Introduction of the 2,4-Difluorophenyl Group: This step involves the nucleophilic aromatic substitution of a 2,4-difluorobenzene derivative with an appropriate nucleophile, such as an amine or hydrazine derivative.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR), which are crucial in cell growth and proliferation . The compound may also modulate signaling pathways involving inducible nitric oxide synthase (iNOS) and mitogen-activated protein kinase (MAPK), contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another compound with a similar structure but different functional groups, showing distinct biological activities.
2,4-Difluorophenyl isocyanate: A related compound used in the synthesis of various organic molecules.
Diflufenican: A herbicide with a similar 2,4-difluorophenyl group but different overall structure and application.
Uniqueness
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-2-18-12(19)6-5-11(17-18)13(20)16-10-4-3-8(14)7-9(10)15/h3-7H,2H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVRDARJBWXQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.